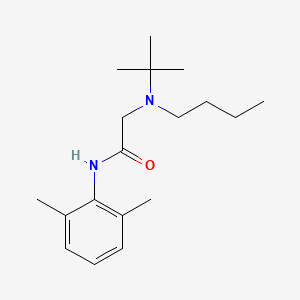![molecular formula C6H5ClN6 B14638038 3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine CAS No. 55428-88-1](/img/structure/B14638038.png)
3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine is a heterocyclic compound that features a unique structure combining pyrimidine and triazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine typically involves the condensation of 6-hydrazinyluracil with various aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid (HNO₂), followed by intramolecular cyclization to yield the desired triazine derivative . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Cyclization Reactions: The compound can participate in intramolecular cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nitrous Acid (HNO₂): Used for nitrosation of hydrazones.
Dimethylformamide-Dimethylacetal (DMF-DMA): Used for methylation and cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimido[5,4-e][1,2,4]triazines and pyrazolopyrimidines, which exhibit significant biological activities .
Scientific Research Applications
3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly against human lung carcinoma (A549) cell lines.
Pharmaceutical Research: The compound is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: It is used in the synthesis of various derivatives that exhibit antibacterial, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory properties.
Uniqueness
3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine is unique due to its specific structural features and the presence of a chloromethyl group, which allows for further functionalization and derivatization. This enhances its potential as a versatile scaffold for drug development.
Properties
CAS No. |
55428-88-1 |
|---|---|
Molecular Formula |
C6H5ClN6 |
Molecular Weight |
196.60 g/mol |
IUPAC Name |
3-(chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine |
InChI |
InChI=1S/C6H5ClN6/c7-1-3-11-4-5(8)9-2-10-6(4)13-12-3/h2H,1H2,(H2,8,9,10,13) |
InChI Key |
ZCXSBUMKSGCXBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N=NC(=N2)CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


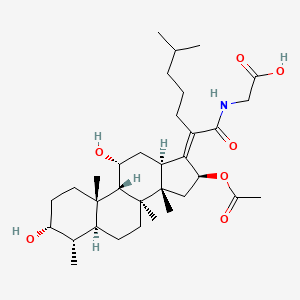
methanethione](/img/structure/B14637979.png)
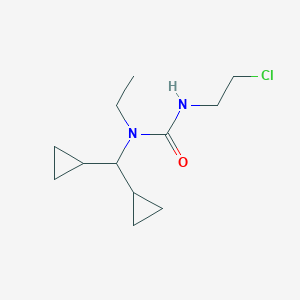

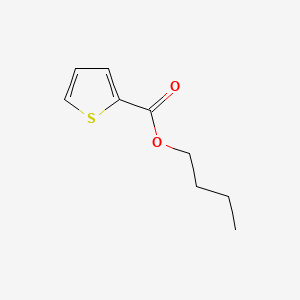
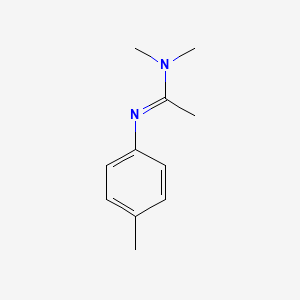
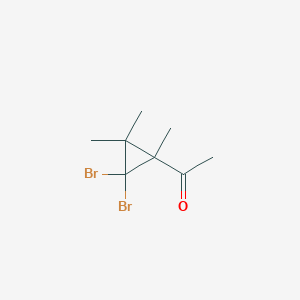
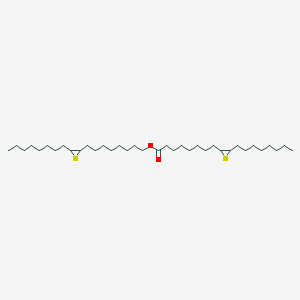
![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)
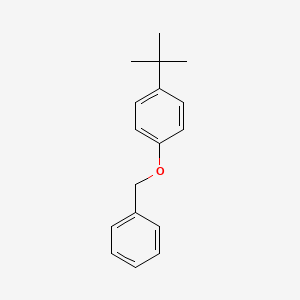
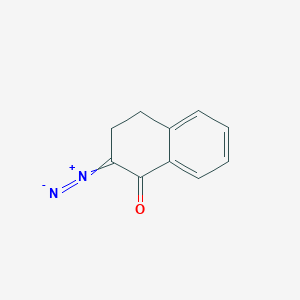
![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
